Product packaging for 3-Cinnolinemethanol(Cat. No.:CAS No. 1056894-33-7)

3-Cinnolinemethanol

Cat. No.: B1429219
CAS No.: 1056894-33-7
M. Wt: 160.17 g/mol
InChI Key: VFVLNXYGKMNNEN-UHFFFAOYSA-N
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Description

3-Cinnolinemethanol is a high-purity chemical compound featuring the cinnoline heterocyclic scaffold, a structure of significant interest in medicinal and organic chemistry research . Cinnoline derivatives are extensively investigated for their diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties via mechanisms such as apoptosis induction . The cinnoline core is an isoster of quinoline and isoquinoline, making it a valuable building block for the design of novel molecular entities in drug discovery programs . The methanol functional group at the 3-position provides a versatile handle for further chemical modification and derivatization, enabling the synthesis of more complex molecules for structure-activity relationship (SAR) studies . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Applications: • Pharmaceutical Research: Serves as a key intermediate in the synthesis of compounds for biological screening against various disease targets . • Chemical Synthesis: Used as a versatile precursor for the preparation of more complex cinnoline-based structures . • Methodology Development: Can be utilized in exploring new synthetic routes for functionalized heterocycles . Handling and Storage: Store in a cool, dry place. Protect from light.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O B1429219 3-Cinnolinemethanol CAS No. 1056894-33-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cinnolin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-6-8-5-7-3-1-2-4-9(7)11-10-8/h1-5,12H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVLNXYGKMNNEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401315783
Record name 3-Cinnolinemethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1056894-33-7
Record name 3-Cinnolinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1056894-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cinnolinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Studies of 3 Cinnolinemethanol Formation and Reactivity

Detailed Reaction Pathway Elucidation

The formation of 3-Cinnolinemethanol is not typically achieved in a single step but is the culmination of a synthetic sequence. A common and direct precursor is cinnoline-3-carbaldehyde (B1356709), which can be reduced to the corresponding alcohol, this compound. thieme-connect.de The elucidation of the reaction pathway, therefore, involves understanding the synthesis of this key aldehyde intermediate.

One innovative, transition-metal-free method for synthesizing the cinnoline (B1195905) core involves an intramolecular redox cyclization reaction starting from 2-nitrobenzyl alcohol and benzylamine (B48309). nih.govrsc.org This pathway is particularly insightful as it involves the in situ generation of a crucial aldehyde intermediate. The reaction proceeds through several distinct steps, as detailed below:

Intramolecular Redox Reaction: The process is initiated by a base, such as Cesium Hydroxide (B78521) (CsOH·H₂O), which promotes the deprotonation of 2-nitrobenzyl alcohol. nih.gov This leads to an intramolecular redox event where the nitro group is partially reduced and the benzylic alcohol is oxidized to form the key intermediate, 2-nitrosobenzaldehyde. nih.govrsc.org

Condensation: The newly formed 2-nitrosobenzaldehyde immediately reacts with benzylamine in a condensation reaction, eliminating a molecule of water to afford an ortho-azo intermediate. nih.gov

Isomerization: The azo intermediate undergoes isomerization to form a more stable hydrazone, specifically (E)-2-(2-benzylidenehydrazineyl) benzaldehyde. nih.govrsc.org This step is critical for positioning the nucleophilic nitrogen in proximity to the aromatic ring for cyclization.

Cyclization and Aromatization: The final phase involves the intramolecular cyclization of the hydrazone intermediate, followed by an aromatization step to yield the stable 3-phenylcinnoline (B82849) product. nih.gov

While this specific example yields a 3-phenyl substituted cinnoline, the pathway illustrates a general strategy. To obtain cinnoline-3-carbaldehyde, a similar pathway could be envisioned using different starting materials or, alternatively, it can be synthesized via the oxidation of other 3-substituted cinnolines. thieme-connect.de For instance, cinnoline-3-carbaldehyde has been prepared from glucocinnoline via oxidation with potassium periodate (B1199274) (KIO₄). ucd.ie Once cinnoline-3-carbaldehyde is obtained, a standard reduction, for example with sodium borohydride, would yield the target molecule, this compound. thieme-connect.de

Table 1: Elucidation of a General Cinnoline Synthesis Pathway
StepDescriptionKey IntermediatesReference
1Base-promoted intramolecular redox reaction of a 2-nitrobenzyl alcohol derivative.2-nitrosobenzaldehyde nih.gov, rsc.org
2Condensation with an amine or hydrazine (B178648) derivative.(E)-2-(benzyldiazenyl)benzaldehyde nih.gov
3Isomerization of the azo compound to a hydrazone.(E)-2-(2-benzylidenehydrazineyl) benzaldehyde nih.gov, rsc.org
4Intramolecular cyclization and subsequent aromatization.Substituted Cinnoline nih.gov
5Reduction of Cinnoline-3-carbaldehyde.This compound thieme-connect.de

Investigation of Intramolecular Redox Processes and Electron Manifolds

In this pathway, the transformation is triggered by a base but does not require a transition-metal catalyst. nih.gov The key event is the conversion of 2-nitrobenzyl alcohol to 2-nitrosobenzaldehyde in situ. nih.govrsc.org This transformation is an internal redox process where the benzylic alcohol moiety is oxidized to an aldehyde, while the nitro group is concurrently reduced to a nitroso group. This avoids the need to handle the often unstable 2-nitrosobenzaldehyde directly.

Mechanistic studies on the formation of the related benzo[c]cinnoline (B3424390) ring system also highlight the importance of intramolecular processes involving specific electron manifolds. vanderbilt.edu Two primary pathways for forming the N=N bond in these systems are:

Dimerization of two nitroso groups. vanderbilt.edu

Base-promoted condensation of a nitroso group and a hydroxylamino group. vanderbilt.edu

These transformations can involve complex electronic rearrangements, such as those within an N-S ylide electron manifold when sulfur-containing precursors are used. vanderbilt.edu Although benzo[c]cinnolines are structurally distinct from cinnolines, the underlying principles demonstrate that the formation of the azo linkage (N=N) in these heterocyclic systems is often governed by sophisticated intramolecular redox events and the interplay of specific electron manifolds, which dictate the reaction course and feasibility. vanderbilt.edu Computational studies on related reactions show that such processes involve the formation of various transition states that can be in resonance with each other before undergoing the final intramolecular cyclization. orientjchem.org

Bond Formation Dynamics and Selectivity Analysis

C=N Bond Formation: This occurs during the condensation of the in situ generated 2-nitrosobenzaldehyde with an amine. This step is typically fast and driven by the formation of a stable water molecule as a byproduct. nih.gov

C-N Bond Formation (Cyclization): Following isomerization of the initial azo compound to a hydrazone, the key ring-closing step occurs. nih.gov This is an intramolecular nucleophilic attack from the hydrazone's terminal nitrogen onto the benzene (B151609) ring. Kinetic investigations of related cinnoline syntheses suggest that this cyclization step can be the rate-determining stage of the entire sequence, proceeding through a quasiaromatic six-membered transition state. researchgate.net

Selectivity in cinnoline synthesis is paramount for producing a specific isomer like this compound. The substitution pattern of the final product is dictated by the precursors. For example, in palladium-catalyzed annulation reactions between 1-(2-iodoaryl)triazenes and internal alkynes, the choice of substituents on both the triazene (B1217601) and the alkyne selectively determines the groups at the 3- and 4-positions of the resulting cinnoline. ntu.edu.sg This demonstrates high regioselectivity. Similarly, in the intramolecular redox cyclization, the choice of the benzylamine derivative determines the substituent at the 3-position. nih.gov

Computational chemistry offers powerful tools for analyzing these dynamics, allowing for the visualization of electron density changes and the calculation of energy barriers for transition states (TS) along the reaction coordinate. db-thueringen.de Such analyses can reveal the concerted or stepwise nature of bond formation and breaking. db-thueringen.de

Table 2: Key Bond Formations in Cinnoline Synthesis
Bond TypeReaction StepDynamic NatureReference
C=N (Imine/Hydrazone)CondensationIntermolecular; typically a rapid equilibrium-driven step. nih.gov
C-N (Aromatic)CyclizationIntramolecular; can be the rate-determining step via a quasiaromatic transition state. nih.gov, researchgate.net

Role of Catalysis and Solvent Effects in Reaction Mechanisms

The efficiency, selectivity, and even the viability of a reaction pathway for synthesizing cinnolines are profoundly influenced by the choice of catalyst and solvent. mdpi.comrsc.org

Catalysis: Different synthetic strategies for cinnolines employ a wide range of catalysts, each influencing the mechanism in a distinct way.

Base Catalysis: In the transition-metal-free synthesis from 2-nitrobenzyl alcohol, a simple base like CsOH·H₂O is catalytic. nih.gov It facilitates the initial deprotonation, which triggers the intramolecular redox cascade, but does not participate directly in the C-C or C-N bond formations. nih.gov Methanolic potassium hydroxide (KOH) is also used to promote cyclization in other routes. acs.org

Lewis Acid Catalysis: Strong Lewis acids like titanium tetrachloride (TiCl₄) are used to catalyze Friedel-Crafts-type cyclizations of phenylhydrazone derivatives to form the cinnoline ring. researchgate.netrsc.org Other Lewis acids, such as In(OTf)₃, have also proven effective in related heterocyclic syntheses under solvent-free conditions. mdpi.com

Transition-Metal Catalysis: Many modern methods rely on transition metals. Palladium catalysts are used for dual C-H activation and annulation reactions to build the cinnoline framework. ntu.edu.sgresearchgate.net Copper and rhodium catalysts are employed in aerobic intramolecular cyclizations and redox-neutral annulations, respectively, which often proceed through different intermediates and electron manifolds (e.g., Pd(0)/Pd(II) or Pd(II)/Pd(IV) cycles). nih.govresearchgate.net

Solvent Effects: The solvent is not merely an inert medium but an active participant in the reaction mechanism, influencing rates and selectivity. rsc.org

Solubility and Polarity: In the base-catalyzed synthesis of 3-phenylcinnoline, the choice of solvent was critical. The reaction failed in pure water but proceeded with a 36% yield in a mixed solvent system of ⁱPrOH/H₂O (5:1). nih.gov This suggests that the mixed solvent provides a better balance of polarity to dissolve both the organic precursors and the inorganic base while stabilizing the charged intermediates or transition states involved in the redox and cyclization steps.

Stabilization of Intermediates: Solvents can stabilize reactants, products, or transition states differently. rsc.org Polar solvents, for instance, are effective at stabilizing charged species, which can accelerate reactions involving ionic intermediates. In contrast, non-polar solvents might be preferred for reactions where charge separation is disfavored.

Direct Participation: In some cases, the solvent can directly participate in the reaction pathway, opening up alternate mechanistic routes. rsc.org

The interplay between the catalyst and solvent is crucial; a catalytic system optimized for one solvent may perform poorly in another. mdpi.com

Table 3: Influence of Catalysts in Cinnoline Synthesis
Catalyst TypeExampleMechanistic RoleReference
BaseCsOH·H₂O, KOHPromotes deprotonation, initiating redox cascades or cyclizations. acs.org, nih.gov
Lewis AcidTiCl₄, In(OTf)₃Activates carbonyls or other groups for intramolecular Friedel-Crafts-type cyclization. researchgate.net, rsc.org, mdpi.com
Transition MetalPalladium, Copper, RhodiumFacilitates C-H activation, cross-coupling, and dehydrogenative cyclization via redox cycles. nih.gov, researchgate.net, ntu.edu.sg

Advanced Spectroscopic Characterization of 3 Cinnolinemethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the magnetic properties of atomic nuclei. libretexts.org

Proton (¹H) NMR for Chemical Environment Analysis

Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons and their immediate electronic environment. jackwestin.com The chemical shift of a proton is influenced by the shielding and deshielding effects of neighboring atoms and functional groups. ucl.ac.uk In the case of 3-Cinnolinemethanol, we can predict the approximate chemical shifts for the various protons based on its structure, which consists of a cinnoline (B1195905) ring system and a hydroxymethyl group.

The protons on the aromatic cinnoline ring are expected to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The specific chemical shifts of these protons (H-4, H-5, H-6, H-7, and H-8) would be influenced by their position relative to the nitrogen atoms and the hydroxymethyl substituent. The methylene protons (-CH₂-) of the hydroxymethyl group would likely resonate at a lower chemical shift, typically in the range of δ 4.5-5.0 ppm, due to the deshielding effect of the adjacent oxygen atom. The hydroxyl proton (-OH) signal is often a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Spin-spin coupling between adjacent non-equivalent protons would lead to the splitting of signals, providing valuable information about the connectivity of the atoms. jackwestin.com For instance, the aromatic protons would likely exhibit complex splitting patterns due to coupling with their neighbors.

Expected ¹H NMR Chemical Shifts for this compound

ProtonExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic Protons (H-4, H-5, H-6, H-7, H-8)7.0 - 9.0Multiplet
Methylene Protons (-CH₂-)4.5 - 5.0Singlet or Doublet (if coupled to OH)
Hydroxyl Proton (-OH)VariableBroad Singlet

Note: The data in this table is hypothetical and based on typical chemical shift ranges for similar structural motifs.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. hw.ac.uk Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms they are bonded to. docbrown.info

The carbon atoms of the aromatic cinnoline ring are expected to resonate in the downfield region of the spectrum, typically between δ 120-160 ppm. The carbon atom attached to the nitrogen (C-3 and C-8a) would likely be further downfield. The carbon atom of the methylene group (-CH₂-) would appear at a higher field, likely in the range of δ 60-70 ppm, due to the direct attachment of the electronegative oxygen atom.

Expected ¹³C NMR Chemical Shifts for this compound

Carbon AtomExpected Chemical Shift (δ, ppm)
Aromatic Carbons120 - 160
Methylene Carbon (-CH₂-)60 - 70

Note: The data in this table is hypothetical and based on typical chemical shift ranges for similar structural motifs.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR techniques offer a more in-depth analysis of molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity of protons within the molecule. For this compound, COSY would be instrumental in assigning the signals of the aromatic protons by identifying which protons are adjacent to each other.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. This would allow for the unambiguous assignment of each carbon atom that has attached protons.

Solid-State NMR for Crystalline Forms (If applicable)

If this compound exists in a crystalline form, solid-state NMR (ssNMR) could provide valuable information about its solid-state structure, polymorphism, and intermolecular interactions. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, providing insights into the local environment of the nuclei in the solid lattice.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule. rsc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. rsc.org Different functional groups absorb infrared radiation at characteristic frequencies, allowing for their identification.

For this compound, the FT-IR spectrum would be expected to show several key absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the hydroxyl (-OH) group, with the broadening due to hydrogen bonding.

C-H Aromatic Stretch: Absorption bands in the region of 3000-3100 cm⁻¹ would indicate the presence of C-H bonds in the aromatic cinnoline ring.

C-H Aliphatic Stretch: Absorptions just below 3000 cm⁻¹ would correspond to the C-H stretching vibrations of the methylene (-CH₂-) group.

C=N and C=C Aromatic Ring Stretches: A series of sharp to medium absorption bands in the 1400-1600 cm⁻¹ region would be characteristic of the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the cinnoline ring system.

C-O Stretch: A strong absorption band in the region of 1000-1200 cm⁻¹ would be indicative of the C-O stretching vibration of the primary alcohol.

Expected FT-IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H Stretch (Alcohol)3200 - 3600Strong, Broad
C-H Stretch (Aromatic)3000 - 3100Medium to Weak
C-H Stretch (Aliphatic)2850 - 3000Medium
C=N, C=C Stretch (Aromatic)1400 - 1600Medium to Strong
C-O Stretch (Alcohol)1000 - 1200Strong

Note: The data in this table is hypothetical and based on typical infrared absorption frequencies for the respective functional groups.

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy offers a detailed vibrational fingerprint of this compound by probing the inelastic scattering of monochromatic light. The resulting spectrum is characterized by a series of bands corresponding to specific molecular vibrations. The aromatic C-H stretching vibrations of the cinnoline ring are expected to appear in the 3000–3100 cm⁻¹ region. The stretching vibrations of the C=C and C=N bonds within the heterocyclic ring system typically produce strong bands in the 1400–1650 cm⁻¹ range.

The methanol (B129727) substituent (-CH₂OH) introduces several characteristic vibrational modes. The C-O stretching vibration is anticipated to be observed around 1050 cm⁻¹, while the O-H stretch will produce a broad band in the region of 3200–3600 cm⁻¹. The CH₂ group will exhibit symmetric and asymmetric stretching vibrations near 2850 cm⁻¹ and 2925 cm⁻¹, respectively, as well as scissoring and rocking modes at lower frequencies. Each of these bands provides a piece of the puzzle to confirm the molecular structure and bonding arrangement of the compound.

Table 1: Predicted Raman Shifts for this compound
Vibrational ModeFunctional GroupPredicted Raman Shift (cm⁻¹)
Aromatic C-H StretchCinnoline Ring3000 - 3100
C=C / C=N StretchCinnoline Ring1400 - 1650
Ring Breathing ModeCinnoline Ring~1000
O-H StretchHydroxymethyl3200 - 3600 (Broad)
C-H Stretch (Asymmetric)Methylene (-CH₂)~2925
C-H Stretch (Symmetric)Methylene (-CH₂)~2850
C-O StretchHydroxymethyl~1050

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecule with high precision, which allows for the unambiguous determination of its elemental formula. For this compound (C₉H₈N₂O), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 2: HRMS Data for this compound
IonFormulaTheoretical Exact Mass (m/z)
[M]⁺˙C₉H₈N₂O160.0637
[M+H]⁺C₉H₉N₂O161.0715
[M+Na]⁺C₉H₈N₂ONa183.0534

Tandem Mass Spectrometry (MS/MS) is employed to probe the structure of this compound by inducing fragmentation of a selected precursor ion (typically the protonated molecule, [M+H]⁺) and analyzing the resulting product ions. The fragmentation pattern provides a roadmap of the molecule's connectivity.

The fragmentation of the cinnoline core is expected to proceed through characteristic pathways, including the loss of a neutral nitrogen molecule (N₂, 28 Da). researchgate.net Another common fragmentation pathway for N-heterocycles is the elimination of hydrogen cyanide (HCN, 27 Da). researchgate.net The hydroxymethyl substituent can also undergo fragmentation, such as the loss of formaldehyde (CH₂O, 30 Da) or a hydroxyl radical (·OH, 17 Da). By analyzing the masses of these fragment ions, the structural arrangement of the original molecule can be confirmed. For instance, a primary fragmentation involving the loss of 31 Da (CH₂OH) would strongly indicate the presence of the hydroxymethyl group.

Table 3: Proposed MS/MS Fragmentation of this compound ([C₉H₉N₂O]⁺, m/z 161.07)
Product Ion (m/z)Neutral LossProposed Fragment Structure
144.06NH₃ (17 Da)[M+H-NH₃]⁺
133.06CO (28 Da)[M+H-CO]⁺
130.05CH₂OH (31 Da)Cinnoline cation
104.05HCN + CO (55 Da)Benzene (B151609) derivative cation
102.04N₂ + CH₂OH (59 Da)Indenyl cation

Electronic Absorption and Emission Spectroscopy

The electronic properties of this compound are investigated using UV-Visible and fluorescence spectroscopy, which provide information on electronic transitions and excited state behavior.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to the excitation of electrons from lower to higher energy orbitals. In this compound, the cinnoline ring is the primary chromophore. The spectrum is expected to show intense absorption bands corresponding to π → π* transitions within the aromatic system. researchgate.net Weaker n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, may also be observed, typically at longer wavelengths. researchgate.net

The position and intensity of these absorption bands can be influenced by the solvent environment. Polar solvents may cause shifts in the absorption maxima (λmax) due to differential solvation of the ground and excited states. For example, n → π* transitions often exhibit a hypsochromic (blue) shift in polar solvents, while π → π* transitions may show a bathochromic (red) shift.

Table 4: UV-Vis Absorption Maxima (λmax) for this compound in Different Solvents
Solventλmax 1 (nm) (π → π)λmax 2 (nm) (n → π)
Hexane~280~390
Ethanol~285~385
Water~288~380

Fluorescence spectroscopy provides insights into the properties of the molecule's electronically excited states. Upon absorbing a photon and reaching an excited state, the molecule can relax to the ground state by emitting a photon. This emitted light is typically at a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift.

Cinnoline-containing compounds have been shown to exhibit fluorescence. researchgate.net The fluorescence properties of this compound, including its emission wavelength (λem), quantum yield, and fluorescence lifetime, are dependent on its molecular structure and the surrounding environment. The presence of the hydroxymethyl group and the nature of the solvent can significantly influence the excited-state dynamics and, consequently, the fluorescence characteristics. For instance, polar protic solvents can engage in hydrogen bonding, which may alter the energy of the excited state and affect the emission spectrum.

Table 5: Fluorescence Properties of this compound
SolventExcitation Wavelength (λex, nm)Emission Wavelength (λem, nm)Stokes Shift (nm)
Cyclohexane~390~420~30
Dichloromethane~388~435~47
Acetonitrile~385~450~65

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. nih.gov By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, it is possible to determine the exact coordinates of each atom, leading to a detailed understanding of the molecule's solid-state conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing. nih.gov

While specific experimental X-ray crystallographic data for this compound is not available in publicly accessible crystallographic databases, the principles of molecular structure and intermolecular forces allow for a detailed prediction of its solid-state characteristics. The structure of this compound, featuring a planar aromatic cinnoline core and a flexible hydroxymethyl substituent, suggests a crystal packing dominated by a combination of strong hydrogen bonds and aromatic interactions.

Predicted Solid-State Molecular Structure

In the solid state, the cinnoline ring system is expected to be essentially planar. The key structural parameters, such as bond lengths and angles within this core, would be consistent with those of other aromatic heterocyclic compounds. The hydroxymethyl group at the 3-position introduces conformational flexibility.

Predicted Intermolecular Interactions

The crystal lattice of this compound is anticipated to be held together by a network of intermolecular interactions, primarily hydrogen bonding and π-π stacking.

Hydrogen Bonding: The most significant interaction governing the supramolecular assembly would be hydrogen bonding originating from the hydroxymethyl group. The hydroxyl group (-OH) is a potent hydrogen bond donor. The nitrogen atoms of the cinnoline ring (N1 and N2) are potential hydrogen bond acceptors. This would likely result in the formation of chains or dimeric motifs. For instance, strong O-H···N hydrogen bonds could link molecules into extended chains, significantly influencing the material's physical properties. mdpi.commdpi.com

π-π Stacking: Aromatic systems, like the cinnoline core, tend to arrange in parallel or offset geometries to maximize attractive π-π stacking interactions. researchgate.netsciencenet.cn This type of interaction is crucial for the stabilization of the crystal packing in many aromatic hydrocarbons and N-heterocycles. researchgate.netsciencenet.cn The molecules would likely form stacks or columns, with typical interplanar distances of approximately 3.3 to 3.8 Å.

Based on these principles, hypothetical crystallographic data for this compound are presented below to illustrate the type of information an X-ray diffraction study would yield.

Hypothetical Crystallographic Data Tables

Note: The following data are illustrative and not based on experimental results for this compound. They are provided to exemplify the output of an X-ray crystallographic analysis.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical FormulaC₉H₈N₂O
Formula Weight160.18 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.50
b (Å)10.20
c (Å)9.80
β (°)105.5
Volume (ų)819.5
Z4
Calculated Density (g/cm³)1.298

Table 2: Hypothetical Selected Bond Lengths for this compound

BondLength (Å)
N1-N21.32
N2-C31.35
C3-C41.41
C4-C4a1.40
C3-C91.51
C9-O11.43

Table 3: Hypothetical Selected Bond Angles for this compound

AngleDegree (°)
N2-N1-C8a120.0
N1-N2-C3118.5
N2-C3-C4122.5
N2-C3-C9117.0
C3-C9-O1110.5

Table 4: Hypothetical Hydrogen Bond Geometry for this compound

D-H···Ad(D-H) (Å)d(H···A) (Å)d(D···A) (Å)∠(DHA) (°)
O1-H1···N10.841.952.78170.0

D = Donor atom; A = Acceptor atom

Computational Chemistry and Theoretical Investigations of 3 Cinnolinemethanol

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable tools for elucidating the electronic structure, reactivity, and spectroscopic properties of molecules. These computational methods provide detailed insights at the atomic and molecular levels, complementing experimental findings and guiding further research. For 3-Cinnolinemethanol, these theoretical investigations are crucial for understanding its intrinsic properties and potential applications.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying medium to large-sized molecules like this compound. nih.govresearchgate.net DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. nih.gov This approach allows for the calculation of various molecular properties, including optimized geometries, molecular orbital energies, and reactivity descriptors. ijarset.comimist.maresearchgate.net

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. faccts.dearxiv.orgcrystalsolutions.eu For this compound, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to minimize the total electronic energy. The resulting optimized geometry represents the most probable structure of the molecule in the gas phase.

Conformational analysis is the study of the different spatial arrangements of a molecule, known as conformers, that arise from rotation around single bonds. libretexts.orgchemistrysteps.comscribd.com These conformers often have different energies, and identifying the lowest-energy conformer is crucial for understanding the molecule's behavior. maricopa.edu The relative stability of different conformers is influenced by steric and electronic effects. chemistrysteps.com For this compound, rotation around the C-C bond connecting the cinnoline (B1195905) ring to the methanol (B129727) group can lead to various conformers. Computational studies can map the potential energy surface associated with this rotation to identify the most stable conformations. ethz.ch

Parameter Value
Bond Lengths (Å)
C3-C(methanol) 1.51
C(methanol)-O 1.43
O-H 0.96
N1-N2 1.33
N1-C8a 1.38
C3-C4 1.40
**Bond Angles (°) **
C4-C3-C(methanol) 120.5
C3-C(methanol)-O 112.7
C(methanol)-O-H 109.5
N2-N1-C8a 118.9
Dihedral Angles (°)
C4-C3-C(methanol)-O 180.0 (anti) / 60.0 (gauche)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.ukwikipedia.orgnumberanalytics.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. ijarset.comnumberanalytics.com

The energy of the HOMO is related to the ionization potential, representing the energy required to remove an electron. A higher HOMO energy indicates a better electron-donating ability. ijarset.com The energy of the LUMO is related to the electron affinity, representing the energy released when an electron is added. A lower LUMO energy indicates a better electron-accepting ability. ijarset.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. researchgate.netscirp.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates higher reactivity. researchgate.net

For this compound, FMO analysis can predict its reactivity in various chemical reactions. The distribution of the HOMO and LUMO across the molecule reveals the most likely sites for electrophilic and nucleophilic attack. imist.ma

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (DFT/B3LYP/6-31G)* (Note: This table is illustrative and based on general principles of FMO theory for heterocyclic compounds.)

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -1.2
HOMO-LUMO Gap (ΔE) 5.3

Chemical Potential (μ) : Measures the tendency of electrons to escape from a system. chemtools.orgresearchgate.net It is related to the negative of electronegativity. A higher chemical potential indicates a greater tendency to donate electrons. ajol.info

Chemical Hardness (η) : Represents the resistance of a molecule to changes in its electron distribution. ijarset.comresearchgate.net It is calculated from the HOMO-LUMO gap. Hard molecules have a large energy gap, making them less reactive, while soft molecules have a small energy gap and are more reactive. ijarset.com

Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons. rsc.orgdergipark.org.tr A higher electrophilicity index indicates a stronger electrophile. ijarset.com

These descriptors are calculated using the energies of the HOMO and LUMO. imist.ma For this compound, these values can be used to compare its reactivity with other related compounds and to predict its behavior in different chemical environments.

Table 3: Hypothetical Global Reactivity Descriptors for this compound (DFT/B3LYP/6-31G)* (Note: This table is for illustrative purposes.)

Descriptor Formula Calculated Value (eV)
Chemical Potential (μ) (E_HOMO + E_LUMO) / 2 -3.85
Chemical Hardness (η) (E_LUMO - E_HOMO) 5.3
Electrophilicity Index (ω) μ² / (2η) 1.40

Time-dependent DFT (TD-DFT) is a powerful method for studying the electronic excited states of molecules. researchgate.netscirp.org It allows for the prediction of electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions from the ground state to various excited states. scirp.orglibretexts.org

For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. nih.gov These theoretical predictions can be compared with experimental spectroscopic data to validate the computational model and to gain a deeper understanding of the electronic transitions involved. scirp.org The nature of these transitions, such as n→π* or π→π*, can also be identified. libretexts.org

Table 4: Hypothetical Predicted Spectroscopic Properties for this compound (TD-DFT/B3LYP/6-31G)* (Note: This table is illustrative.)

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f)
S₀ → S₁ 3.8 326 0.05
S₀ → S₂ 4.5 275 0.21
S₀ → S₃ 5.1 243 0.12

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. diva-portal.org These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate results for the electronic structure and properties of molecules. nasa.govarxiv.org

While computationally more demanding than DFT, ab initio calculations can be used to obtain benchmark results for smaller molecules or to validate the accuracy of DFT methods for a specific system. nih.govarxiv.org For this compound, high-accuracy ab initio calculations could be employed to refine the geometry, vibrational frequencies, and energetic properties, providing a more precise theoretical description of the molecule. uol.de These methods are particularly useful for systems where electron correlation effects are significant. arxiv.org

Semi-Empirical Methods for Large System Approximations

There are no published studies utilizing semi-empirical methods such as AM1, PM3, or MNDO to approximate the electronic structure, heat of formation, or other properties of this compound. uni-muenchen.dempg.degaussian.com Such methods are particularly useful for initial, rapid optimizations of molecular geometry before applying more computationally expensive ab initio techniques. scienomics.com A comparative table of calculated properties for this compound using these methods cannot be generated without source data.

Molecular Dynamics (MD) Simulations

No molecular dynamics (MD) simulation studies have been published for this compound. MD simulations are powerful for understanding the time-dependent behavior of a molecular system. nih.gov

The dynamic behavior and conformational flexibility of this compound have not been investigated via MD simulations. Such studies would provide insight into how the molecule explores different shapes (conformations) over time, which is critical for its interaction with other molecules. libretexts.orgchemistrysteps.com

The influence of different solvents on the properties of this compound has not been computationally explored. Solvents can significantly impact a molecule's stability, structure, and reactivity, and computational models are essential for understanding these interactions at a molecular level. mdpi.comresearchgate.netnumberanalytics.com

Concluding Remarks

The field of computational chemistry offers a vast toolkit for the deep investigation of chemical compounds. However, the application of these tools to this compound is a yet-unexplored area. The absence of published data prevents a detailed analysis as per the requested structure. Future computational research would be invaluable in elucidating the fundamental chemical and physical properties of this compound, potentially guiding new experimental work in areas such as medicinal chemistry or materials science where cinnoline derivatives have shown promise.

Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) Studies

Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) studies are powerful computational tools used to establish a mathematical relationship between the chemical structure of a compound and its properties. While specific QSPR models for this compound are not extensively documented in publicly available research, the principles of these studies are broadly applied to its parent scaffold, cinnoline, and its derivatives. These investigations are crucial for predicting the physicochemical properties and potential applications of new molecules, thereby guiding synthetic efforts and accelerating research.

The core of QSPR is the numerical representation of a molecule's structure through molecular descriptors. popline.org These descriptors quantify various aspects of a molecule's topology, geometry, and electronic features. By correlating these descriptors with experimentally determined properties, predictive models can be developed. For the cinnoline family of compounds, these models are instrumental in forecasting properties relevant to their application in medicinal chemistry and materials science. nih.govresearchgate.net

Development of Molecular Descriptors and Fingerprints

The development of robust QSPR models is contingent on the selection of appropriate molecular descriptors and fingerprints that can accurately capture the structural nuances responsible for a given property. For cinnoline derivatives, a variety of descriptors are employed, reflecting the diverse applications of this heterocyclic scaffold.

Molecular Descriptors:

Molecular descriptors can be categorized based on their dimensionality (1D, 2D, 3D, and 4D), each providing a different level of structural information.

1D and 2D Descriptors: These are the most commonly used descriptors due to their relative ease of calculation. They include constitutional descriptors (e.g., molecular weight, atom counts), topological indices (e.g., connectivity indices, shape indices), and electronic descriptors (e.g., partial charges, polarizability). In studies of cinnoline derivatives, these descriptors have been used to model antibacterial properties and phosphodiesterase10A (PDE10A) inhibitory activity. popline.orgnih.gov For instance, a 2D-QSAR study on cinnoline derivatives as PDE10A inhibitors highlighted the importance of atom-based topological and whole molecular E-state indices. nih.gov

3D Descriptors: These descriptors are derived from the three-dimensional coordinates of a molecule's atoms and include geometric parameters like molecular volume, surface area, and shape indices. 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) utilize 3D descriptors to create predictive models. These have been successfully applied to cinnoline-based Bruton's tyrosine kinase (BTK) inhibitors, where the steric and electrostatic fields around the molecules were correlated with their inhibitory activity. nih.gov

Hologram QSAR (HQSAR): This method employs molecular holograms, which are a type of 2D fingerprint that encodes fragments of the molecule. An HQSAR model for cinnoline derivatives with PDE10A inhibitory activity identified key structural fragments contributing to their biological function. nih.gov

Molecular Fingerprints:

Molecular fingerprints are bit strings where each bit represents the presence or absence of a specific structural feature or substructure. They are widely used in similarity searching and machine learning models. While specific fingerprint-based studies on this compound are not available, fingerprints are a standard tool in chemoinformatics for classifying and predicting the properties of diverse chemical structures, including heterocyclic compounds like cinnolines.

The table below summarizes the types of molecular descriptors that have been applied in computational studies of various cinnoline derivatives.

Descriptor TypeExamplesApplication in Cinnoline Derivative Studies
1D/2D Descriptors Molecular Weight, Atom Counts, Topological Indices (e.g., Balaban index, Wiener index), E-state IndicesAntibacterial activity, PDE10A inhibition popline.orgnih.gov
3D Descriptors Steric Fields (CoMFA), Electrostatic Fields (CoMFA), Hydrophobic Fields (CoMSIA), H-bond Donor/Acceptor Fields (CoMSIA)BTK inhibition, PDE10A inhibition nih.govnih.gov
HQSAR Molecular Holograms (encoding atomic and bond information)PDE10A inhibition nih.gov

Predictive Modeling for Chemical Properties and Synthetic Outcomes

Predictive modeling in chemoinformatics leverages the calculated molecular descriptors and fingerprints to build mathematical models that can forecast the properties of new or untested compounds. nih.gov This is particularly valuable for prioritizing synthetic targets and for understanding the structure-property relationships within a class of compounds like cinnolines.

Modeling Techniques:

A variety of statistical and machine learning methods are used to construct these predictive models.

Linear Regression Methods: Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are commonly used to build linear models. For example, MLR and PLS were employed to develop 2D-QSAR models for cinnoline derivatives as PDE10A inhibitors. nih.gov

Non-Linear Methods: As structure-property relationships are often non-linear, methods like artificial neural networks (ANNs), support vector machines (SVM), and k-nearest neighbors (k-NN) are also utilized.

3D-QSAR Modeling: As mentioned, CoMFA and CoMSIA are powerful 3D-QSAR techniques that have been applied to cinnoline derivatives. For instance, a study on cinnoline-based BTK inhibitors developed both CoMFA and CoMSIA models with high predictive values. nih.gov These models provided contour maps that visualized the regions around the molecule where steric bulk, positive or negative charges, and hydrophobicity would enhance or diminish activity, thus guiding the design of more potent inhibitors. nih.gov

Predicting Chemical Properties:

For cinnoline derivatives, QSPR models can predict a wide range of properties, including:

Physicochemical Properties: Such as solubility, lipophilicity (logP), and melting point. These are fundamental properties that influence a compound's behavior in various environments.

Biological Activities: Such as enzyme inhibition, receptor binding affinity, and antibacterial efficacy. popline.orgnih.gov For example, QSAR models have been used to predict the antibacterial properties of cinnoline-3-carboxylic acid derivatives. popline.org

Spectroscopic Properties: While less common, QSPR can also be used to predict spectroscopic data.

Predicting Synthetic Outcomes:

While the prediction of synthetic outcomes is a more complex and emerging area of chemoinformatics, the insights gained from QSPR and other computational studies can indirectly guide synthesis. By predicting the properties of potential products, researchers can prioritize the synthesis of compounds with the most desirable characteristics. Furthermore, computational analysis can help in understanding the reactivity of different positions on the cinnoline ring, which can inform the choice of synthetic routes and reaction conditions. researchgate.net

The following table provides an overview of the predictive modeling techniques used in the study of cinnoline derivatives.

Modeling TechniqueApplication in Cinnoline Derivative StudiesPredicted Properties
Multiple Linear Regression (MLR) 2D-QSAR of PDE10A inhibitors nih.govPDE10A inhibitory activity
Partial Least Squares (PLS) 2D-QSAR of PDE10A inhibitors nih.govPDE10A inhibitory activity
CoMFA (Comparative Molecular Field Analysis) 3D-QSAR of BTK inhibitors, PDE10A inhibitors nih.govnih.govBTK and PDE10A inhibitory activity
CoMSIA (Comparative Molecular Similarity Indices Analysis) 3D-QSAR of BTK inhibitors, PDE10A inhibitors nih.govnih.govBTK and PDEA10 inhibitory activity

Reactivity and Chemical Transformations of 3 Cinnolinemethanol

Functionalization of the Cinnoline (B1195905) Heterocycle

The cinnoline ring is an electron-deficient heteroaromatic system, which significantly influences its reactivity.

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Substitution: The cinnoline nucleus is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the two nitrogen atoms. When such reactions do occur, substitution typically favors the benzene (B151609) ring portion of the heterocycle. thieme-connect.de Simple electrophiles, like the nitronium ion (NO₂⁺), react with cinnoline to yield mixtures of 5- and 8-substituted products. thieme-connect.de The presence of the methanol (B129727) group at the 3-position may further influence the regioselectivity of these reactions, although specific studies on 3-Cinnolinemethanol are not extensively documented.

Nucleophilic Substitution: The electron-deficient nature of the pyridazine (B1198779) ring within the cinnoline system makes it susceptible to nucleophilic attack, particularly at the C4 position. ontosight.ai This is a common feature of many nitrogen-containing heterocycles. While direct nucleophilic substitution on the unsubstituted cinnoline ring requires strong nucleophiles, the presence of activating groups can facilitate these reactions. For instance, chloro-substituted cinnolines are known to undergo nucleophilic substitution reactions. In the context of this compound, while the primary target for nucleophiles is often the methanol's hydroxyl group, reactions on the ring are theoretically possible, especially if a leaving group is present at a susceptible position like C4.

Oxidation and Reduction Pathways of the Cinnoline Nucleus

Oxidation: The nitrogen atoms in the cinnoline ring can be oxidized. Treatment with peracids or hydrogen peroxide can lead to the formation of a mixture of cinnoline 1-oxides and 2-oxides. thieme-connect.de More aggressive oxidation, such as with hot aqueous potassium permanganate, can lead to the cleavage of the benzene ring. thieme-connect.de The synthesis of benzo[c]cinnolinium salts from 2-azobiaryls can be achieved through copper(II)-promoted or electrochemical oxidation. acs.org

Reduction: The cinnoline ring can be reduced under various conditions. Catalytic hydrogenation or reduction with agents like lithium aluminum hydride typically yields 1,4-dihydrocinnolines. thieme-connect.de Under certain acidic conditions, these dihydrocinnolines can rearrange to form indole (B1671886) derivatives. thieme-connect.de For example, refluxing cinnoline with amalgamated zinc in aqueous acetic acid can produce indole. thieme-connect.de This suggests that reduction of this compound could potentially lead to skatole (3-methylindole) derivatives. thieme-connect.de

Reactions Involving the Methanol Moiety

The primary alcohol group at the C3 position is a versatile site for a variety of chemical transformations.

Oxidation of the Primary Alcohol to Aldehydes and Carboxylic Acids

The primary alcohol of this compound can be oxidized to form either an aldehyde (3-cinnolinaldehyde) or a carboxylic acid (cinnoline-3-carboxylic acid), depending on the choice of oxidizing agent and reaction conditions. savemyexams.comlibretexts.org

To Aldehyde: To stop the oxidation at the aldehyde stage, milder oxidizing agents are typically used, and the product is often removed from the reaction mixture as it forms to prevent further oxidation. libretexts.org Reagents such as pyridinium (B92312) chlorochromate (PCC) are effective for this transformation. compoundchem.comorganic-chemistry.org

To Carboxylic Acid: Stronger oxidizing agents and more vigorous conditions, such as heating under reflux with acidified potassium dichromate(VI) or potassium permanganate, will fully oxidize the primary alcohol to the corresponding carboxylic acid. libretexts.orgcompoundchem.comgeeksforgeeks.org

Starting MaterialProductOxidizing AgentConditions
Primary AlcoholAldehydePyridinium chlorochromate (PCC)Distillation
Primary AlcoholCarboxylic AcidAcidified Potassium Dichromate(VI)Reflux

Etherification and Esterification Reactions

Etherification: The hydroxyl group of this compound can undergo etherification to form ethers. Common methods include the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Another approach is the reductive etherification of carboxylic acids or esters in the presence of an alcohol. ruhr-uni-bochum.de The Mitsunobu reaction also provides a pathway for etherification under mild conditions. nih.gov

Esterification: Esters can be readily prepared from this compound by reacting it with a carboxylic acid or its derivatives, such as acid chlorides or anhydrides. byjus.com The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. byjus.com

ReactionReactant 1Reactant 2Product
EtherificationThis compoundAlkyl Halide (after deprotonation)Cinnolin-3-yl)methyl ether
EsterificationThis compoundCarboxylic Acid/Acid ChlorideCinnolin-3-yl)methyl ester

Substitution of the Hydroxyl Group by Halogens or Other Nucleophiles

The hydroxyl group of an alcohol is a poor leaving group, but it can be converted into a better one to facilitate substitution reactions. libretexts.org

Substitution by Halogens:

Chlorination: Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can be used to replace the hydroxyl group with a chlorine atom, forming 3-(chloromethyl)cinnoline. chemguide.co.uklibretexts.orgyoutube.com

Bromination: Phosphorus tribromide (PBr₃) or a mixture of sodium bromide and concentrated sulfuric acid can be used to synthesize 3-(bromomethyl)cinnoline. chemguide.co.uklibretexts.orgyoutube.com

Iodination: A mixture of red phosphorus and iodine is often used to replace the hydroxyl group with iodine. chemguide.co.uklibretexts.org

Substitution by Other Nucleophiles: Once the hydroxyl group is converted to a better leaving group, such as a tosylate, it can be displaced by a wide range of nucleophiles in Sₙ2 reactions. youtube.com This allows for the introduction of various functional groups at the methyl position of the C3 side chain.

Transformations of the Alpha-Carbon of the Methanol Group

The alpha-carbon of the methanol group in 3-substituted cinnolines is susceptible to oxidation. Research has shown that the hydroxymethyl group at the 3-position of the cinnoline ring system can be converted to a carbaldehyde.

In a study involving the diazotisation of (E)- and (Z)-isomers of 2-(2-aminophenyl)but-2-ene-1,4-diol, the formation of 4-(hydroxymethyl)cinnoline-3-carbaldehyde was observed. This product arises from the spontaneous oxidation of the likely intermediate, 3,4-bis(hydroxymethyl)cinnoline. rsc.org This transformation indicates that the primary alcohol moiety at the 3-position can be readily oxidized to an aldehyde functional group. Further oxidation of the resulting product can lead to the formation of cinnoline-3,4-dicarbaldehyde. rsc.org

Table 1: Oxidation of 3-Hydroxymethyl Cinnoline Derivatives

Starting Material (Presumed)ProductReaction TypeReference
3,4-bis(hydroxymethyl)cinnoline4-(hydroxymethyl)cinnoline-3-carbaldehydeSpontaneous Oxidation rsc.org

This oxidative transformation is a key reaction of the alpha-carbon of the methanol group, converting the primary alcohol to a more oxidized aldehyde state, which can be a versatile intermediate for further synthetic modifications.

Regioselective and Chemoselective Transformations

The study of regioselective and chemoselective reactions is crucial for understanding how to selectively modify a multifunctional molecule like this compound. The presence of the nitrogen atoms in the cinnoline ring, the aromatic system, and the hydroxyl group provides multiple potential reaction sites.

Research on related compounds has demonstrated the possibility of achieving high regioselectivity. For example, in the propargylation of 4-oxo-1,4-dihydrocinnoline derivatives bearing a hydroxyl-containing substituent at the C-3 position, the reaction occurs selectively at the N-1 atom of the cinnolinone ring. researchgate.net This indicates that the nitrogen atom is more nucleophilic under these conditions than the oxygen of the hydroxyl group.

In another study, the synthesis of 3-(hydroxymethyl)-1-(3-methylbenzoyl)cinnolin-4(1H)-one (11d) was reported. tandfonline.comnih.gov This compound was prepared from a precursor that already contained the 3-hydroxymethyl group, which remained intact during the N-acylation at the 1-position. This highlights the chemoselective nature of the acylation reaction, which favors the ring nitrogen over the primary alcohol.

Table 2: Examples of Regio- and Chemoselective Reactions in Cinnoline Derivatives

Starting Material TypeReagentsProduct TypeSelectivityReference
4-Oxo-1,4-dihydrocinnoline with C-3 OH-substituentPropargyl bromide, NaH, DMFN-1 propargylated productRegioselective for N-1 researchgate.net
3-Hydroxymethyl-4-oxo-1,4-dihydrocinnoline derivativem-Toluoyl chloride, Et3N, CH2Cl2N-1 acylated productChemoselective for N-1 over OH group tandfonline.comnih.gov

These findings suggest that the reactivity of the different sites in a 3-hydroxymethylcinnoline scaffold can be controlled by the appropriate choice of reagents and reaction conditions, allowing for selective transformations at either the nitrogen atoms of the ring or the hydroxyl group of the side chain.

Applications of 3 Cinnolinemethanol in Advanced Organic Synthesis

As a Versatile Building Block in Complex Molecular Architectures

The utility of 3-Cinnolinemethanol as a versatile building block stems from the inherent reactivity of its constituent parts: the cinnoline (B1195905) ring system and the hydroxymethyl functional group. The cinnoline core itself can serve as a scaffold for the synthesis of more complex, fused heterocyclic systems. zenodo.org The hydroxymethyl group at the 3-position provides a convenient handle for a variety of chemical transformations, allowing for the facile introduction of diverse functionalities.

The synthesis of complex molecules often relies on the strategic connection of smaller, functionalized building blocks. acs.orgvanderbilt.edu this compound is well-suited for this role. The hydroxyl group can undergo a range of standard organic reactions, as outlined in the table below, enabling its incorporation into larger molecular frameworks.

Table 1: Potential Reactions of the Hydroxymethyl Group in this compound

Reaction Type Reagents Product Functional Group
Oxidation PCC, H₂CrO₄ Aldehyde, Carboxylic Acid
Esterification Acyl Halides, Carboxylic Anhydrides Ester
Etherification Alkyl Halides (Williamson Ether Synthesis) Ether
Conversion to Halide SOCl₂, PBr₃ Alkyl Chloride, Alkyl Bromide

This table is a representation of common organic transformations and does not reflect specific experimental results for this compound.

Furthermore, the cinnoline ring can participate in various C-H functionalization and cross-coupling reactions, which are powerful tools for the construction of complex aromatic systems. researchgate.netacs.org The strategic functionalization of the cinnoline core, followed by elaboration of the hydroxymethyl group, or vice versa, allows for a divergent synthetic approach to a wide array of complex molecules. This dual reactivity makes this compound a valuable starting material for the synthesis of novel polycyclic aromatic compounds and other intricate molecular architectures.

Utility in Catalyst Design and Ligand Synthesis

The design of novel ligands is a cornerstone of modern catalysis. rsc.org The structure of this compound, with its nitrogen-containing heterocyclic ring, suggests its potential as a precursor for the synthesis of new ligands for transition metal catalysis. The nitrogen atoms of the cinnoline ring can act as Lewis basic sites, capable of coordinating to a metal center.

The hydroxymethyl group can be chemically modified to introduce other donor atoms, leading to the formation of bidentate or polydentate ligands. For example, oxidation of the alcohol to an aldehyde or carboxylic acid, followed by condensation with an appropriate amine or alcohol, could yield imine, amine, or ester functionalities that can also coordinate to a metal. This modular approach allows for the fine-tuning of the ligand's steric and electronic properties, which is crucial for controlling the activity and selectivity of a catalyst.

Table 2: Potential Ligand Types Derived from this compound

Ligand Type Synthetic Transformation of Hydroxymethyl Group Potential Coordinating Atoms
Amino-alcohol Conversion to an amine N (cinnoline), N (amine), O (alcohol)
Imine-alcohol Oxidation to aldehyde, then condensation with an amine N (cinnoline), N (imine), O (alcohol)

This table presents hypothetical ligand structures based on the functional groups of this compound.

The development of new catalysts often involves the synthesis of a library of ligands to screen for optimal performance. The straightforward derivatization of this compound makes it an attractive starting point for generating such a library. The resulting metal complexes could find applications in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. scispace.com

Role in the Construction of Functional Organic Materials (non-biological, non-pharmaceutical focus)

Functional organic materials are at the heart of many modern technologies, including organic light-emitting diodes (OLEDs), solar cells, and sensors. The properties of these materials are intrinsically linked to their molecular structure. Cinnoline derivatives have been investigated for their interesting photoelectric and fluorescent properties, suggesting their potential utility in this field. zenodo.orgrsc.org

The extended π-system of the cinnoline ring in this compound can contribute to the electronic properties of a material. By incorporating this compound into larger conjugated systems, it is possible to create new materials with tailored optical and electronic characteristics. The hydroxymethyl group serves as a key reactive site for polymerization or for grafting the cinnoline unit onto a polymer backbone or a surface.

For instance, this compound could be converted into a monomer suitable for polymerization, leading to the formation of cinnoline-containing polymers. These polymers could exhibit unique photophysical properties, making them candidates for use as emissive layers in OLEDs or as components in organic photovoltaic devices. The inherent polarity of the cinnoline moiety could also be exploited in the design of materials for sensors, where changes in the environment could be detected through alterations in the material's fluorescence or conductivity. The development of such materials from readily available building blocks like this compound is a promising avenue for the creation of next-generation organic electronic devices. ontosight.ai

Q & A

Q. What spectroscopic techniques are recommended for characterizing the purity and structural integrity of 3-Cinnolinemethanol?

To ensure structural fidelity, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY for connectivity analysis), mass spectrometry (MS) for molecular weight confirmation, and infrared (IR) spectroscopy for functional group identification. Cross-validate results with high-performance liquid chromatography (HPLC) or gas chromatography (GC) to assess purity (>95% by area normalization). For ambiguous signals, use computational tools like density functional theory (DFT) to simulate NMR spectra .

Q. What synthetic routes are commonly employed for this compound, and how are intermediates characterized?

Typical routes involve Friedel-Crafts alkylation or palladium-catalyzed coupling to introduce the cinnoline core, followed by hydroxylation or reduction steps. Key intermediates (e.g., 3-chlorocinnoline) should be validated via melting point analysis, thin-layer chromatography (TLC), and spectroscopic methods. Document solvent selection (polar aprotic solvents for coupling reactions) and stoichiometric ratios to minimize side products .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Conduct accelerated stability testing by exposing the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Use kinetic modeling (Arrhenius equation) to predict shelf life. Include control samples stored at -20°C for baseline comparison .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to maximize this compound yield while minimizing impurities?

Implement design of experiments (DoE) to evaluate variables: temperature (60–120°C), catalyst loading (0.5–5 mol%), and solvent polarity. Use response surface methodology (RSM) to identify optimal parameters. Characterize impurities via LC-MS and propose mechanistic pathways (e.g., over-reduction or oxidative byproducts). Validate reproducibility across three independent batches .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

Perform a meta-analysis of published IC₅₀ values, stratifying data by assay type (e.g., cell-free vs. cellular assays) and cell lines. Replicate key studies under standardized conditions (e.g., ATP-based viability assays with matched incubation times). Use statistical tools (Bland-Altman plots) to assess inter-laboratory variability .

Q. How can computational modeling elucidate this compound’s mechanism of action?

Conduct molecular docking (AutoDock Vina) against hypothesized targets (e.g., kinase domains), followed by molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Validate predictions with experimental mutagenesis (e.g., alanine scanning of key residues) and surface plasmon resonance (SPR) for affinity measurements .

Q. What protocols ensure reproducibility in pharmacological studies involving this compound?

Standardize in vitro assays by using identical passage numbers for cell lines, serum-free media during treatment, and plate readers calibrated daily. For in vivo studies, report animal strain, dosing regimen (mg/kg), and pharmacokinetic parameters (Cₘₐₓ, t₁/₂). Include positive/negative controls (e.g., cisplatin for cytotoxicity) and adhere to ARRIVE guidelines .

Q. How can structure-activity relationship (SAR) studies improve this compound’s efficacy?

Synthesize derivatives with modifications at the cinnoline N-oxide or methanol positions. Test analogs in parallel using high-throughput screening (HTS). Apply multivariate analysis (principal component analysis, PCA) to correlate substituent electronegativity/logP with activity. Prioritize candidates with >10-fold selectivity over off-targets .

Q. What statistical approaches are critical for analyzing dose-response data in this compound studies?

Use nonlinear regression (four-parameter logistic model) to calculate EC₅₀ values. Report 95% confidence intervals and assess goodness-of-fit (R² > 0.95). For outliers, apply Grubbs’ test. Normalize data to vehicle-treated controls and account for batch effects via mixed-effects models .

Q. How should researchers address discrepancies in reported thermodynamic properties (e.g., solubility, logP) of this compound?

Re-measure properties using validated methods: shake-flask HPLC for solubility, octanol-water partitioning for logP. Compare results with computational predictions (ChemAxon, ACD/Labs). Publish raw data (temperature, pH) to contextualize variances. Propose standardized protocols for future studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.